

N-(2-Chlorobenzyl)acetamide: Technical Profile and Synthesis Guide

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Compound of Interest

Compound Name: N-[(2-chlorophenyl)methyl]acetamide

CAS No.: 57058-32-9

Cat. No.: B182400

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Executive Summary

N-(2-chlorobenzyl)acetamide (CAS: 57058-32-9) is a functionalized amide intermediate used in medicinal chemistry, specifically within the development of anticonvulsant agents and neurological therapeutics.[1] Structurally, it consists of an acetamide moiety linked to a benzyl group substituted with a chlorine atom at the ortho position. This specific substitution pattern (2-chloro) is critical for modulating lipophilicity and metabolic stability in drug design, often serving as a pharmacophore scaffold analogous to approved drugs like lacosamide.

This guide provides a comprehensive technical analysis of N-(2-chlorobenzyl)acetamide, detailing its chemical identity, a validated synthesis protocol, safety handling procedures, and its role as a bioactive building block.

Chemical Identity and Properties

The compound is distinct from its isomer, N-benzyl-2-chloroacetamide (where the chlorine is on the acetyl group). Precise identification is essential for regulatory compliance and experimental reproducibility.

Table 1: Physicochemical Identification

Property	Data
IUPAC Name	N-[(2-chlorophenyl)methyl]acetamide
Common Name	N-(2-chlorobenzyl)acetamide
CAS Registry Number	57058-32-9
Molecular Formula	C
	H
	ClNO
Molecular Weight	183.63 g/mol
SMILES	<chem>CC(=O)NCC1=CC=CC=C1Cl</chem>
InChI Key	OTGFUAIPDPEONZ-UHFFFAOYSA-N (Analogous base structure)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Melting Point	85–90 °C (Typical for benzylacetamides)

Synthesis and Manufacturing Protocol

The most robust route for synthesizing N-(2-chlorobenzyl)acetamide is the nucleophilic acyl substitution of 2-chlorobenzylamine with acetic anhydride or acetyl chloride. The following protocol uses acetic anhydride due to its milder byproduct (acetic acid) compared to acetyl chloride (HCl gas), making it safer for standard laboratory scales.[2]

Reagents and Materials[8][9][10]

- Precursor: 2-Chlorobenzylamine (CAS 89-97-4)
- Acylating Agent: Acetic Anhydride (CAS 108-24-7)
- Base/Catalyst: Triethylamine (Et

N) or Pyridine[2]

- Solvent: Dichloromethane (DCM) (Anhydrous)[2]
- Workup: 1M HCl, Saturated NaHCO

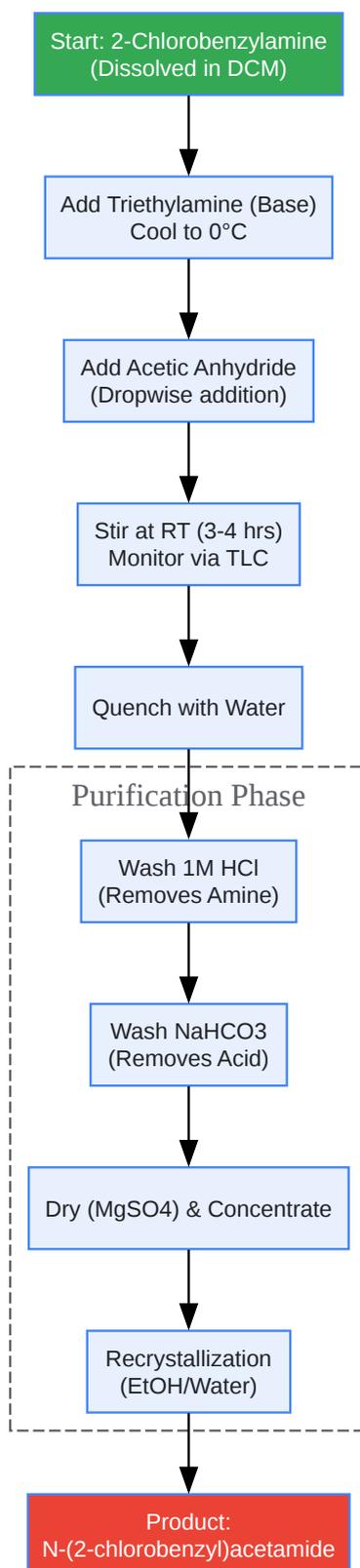
, Brine

Step-by-Step Experimental Protocol

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzylamine (10.0 mmol, 1.41 g) in anhydrous DCM (50 mL).
- Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Acylation: Dropwise, add Acetic Anhydride (11.0 mmol, 1.04 mL) over 10 minutes.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 1:1); the starting amine spot should disappear.[2]
- Quenching: Quench the reaction by adding distilled water (20 mL).
- Workup (Extraction):
 - Separate the organic layer.
 - Wash with 1M HCl (2 x 20 mL) to remove unreacted amine/pyridine.[2]
 - Wash with Sat. NaHCO
(2 x 20 mL) to neutralize acetic acid byproducts.[2]
 - Wash with Brine (1 x 20 mL).[2]
- Drying & Isolation: Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

- Purification: Recrystallize from a mixture of Ethanol/Water or Hexane/Ethyl Acetate to obtain pure N-(2-chlorobenzyl)acetamide.

Reaction Workflow Diagram



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Figure 1: Step-by-step synthesis workflow for the acetylation of 2-chlorobenzylamine.

Safety and Handling (HSE)

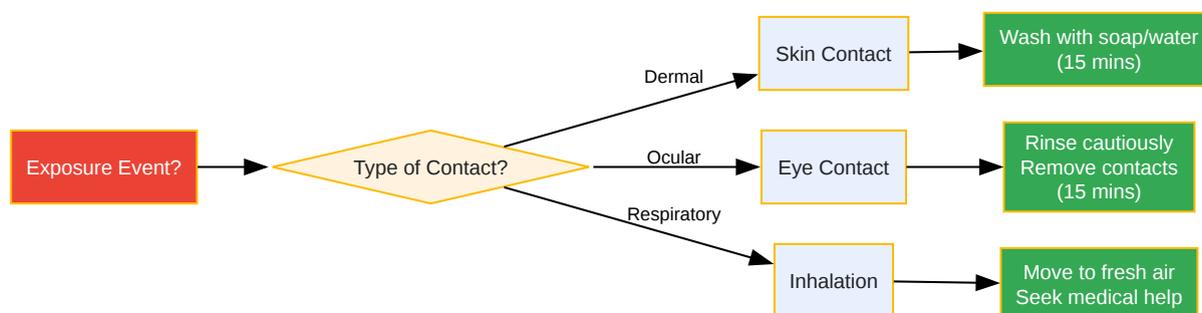
While N-(2-chlorobenzyl)acetamide is a stable solid, its precursors and the compound itself present specific hazards. The ortho-chloro substitution can enhance lipophilicity, potentially increasing skin absorption compared to unsubstituted benzylamides.

GHS Classification (Inferred)

Based on the structural class (benzylacetamides) and precursor data:

- H315: Causes skin irritation.[3][4]
- H319: Causes serious eye irritation.[3][4]
- H335: May cause respiratory irritation.[3][4]

Critical Safety Decision Tree



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Figure 2: Immediate response decision tree for exposure incidents.

Storage

- Store in a cool, dry place (2–8°C recommended for long-term stability).
- Keep container tightly closed to prevent moisture absorption (hygroscopic potential).[2]

Biological Relevance and Applications

Medicinal Chemistry Scaffold

The N-benzylacetamide motif is a privileged structure in neuroactive drug discovery. The ortho-chloro substituent in N-(2-chlorobenzyl)acetamide provides steric bulk and electronic modulation that can influence binding affinity to voltage-gated sodium channels (VGSCs).

- **Anticonvulsant Activity:** Structural analogs, such as Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide), utilize the N-benzylamide framework to enhance slow inactivation of sodium channels. The 2-chloro derivative serves as a simplified probe to study the Structure-Activity Relationship (SAR) of the benzyl ring without the complexity of the amino acid side chain.
- **Metabolic Stability:** The chlorine atom at the ortho position blocks metabolic hydroxylation at that site, potentially extending the half-life of the molecule compared to the unsubstituted benzylamide.

Analytical Standard

This compound is frequently used as an internal standard or reference material in the impurity profiling of pharmaceuticals derived from 2-chlorobenzylamine.

References

- Parchem Fine & Specialty Chemicals. **N-[(2-chlorophenyl)methyl]acetamide** (CAS 57058-32-9) Product Record.^[5] Retrieved from ^[2]
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641141, 2-(2-Chlorophenyl)acetamide (Related Isomer Reference). Retrieved from ^[2]
- ChemicalBook. 2-Amino-N-(2-chlorobenzyl)acetamide CAS 938336-84-6 (Precursor/Analog Reference). Retrieved from ^[2]
- U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Acetamide, N-(2-chlorophenyl)-. Retrieved from ^[2]

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Sources

- [1. parchem.com \[parchem.com\]](https://parchem.com)
- [2. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY \[guidetopharmacology.org\]](#)
- [3. 2-\(2-Chlorophenyl\)acetamide | C₈H₈ClNO | CID 641141 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 2-\(2-Chlorophenyl\)acetamide | C₈H₈ClNO | CID 641141 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 1153455-58-3,2-hydroxy-N-\(pentan-2-yl\)propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
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